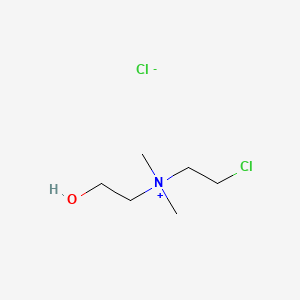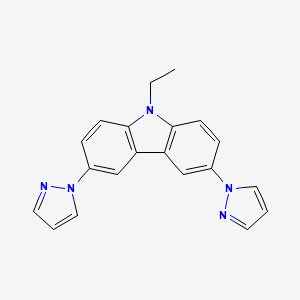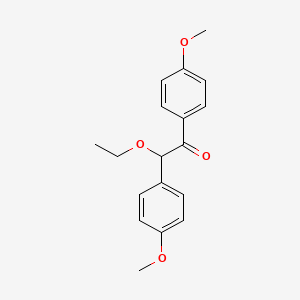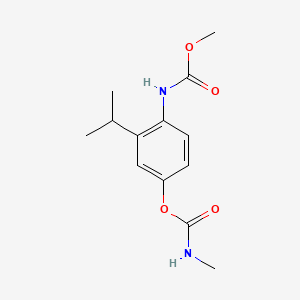
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride is a quaternary ammonium compound with the chemical formula ClCH₂CH₂N(CH₃)₂CH₂CH₂OH. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride typically involves the reaction of N,N-dimethylethanolamine with ethylene oxide followed by chlorination. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Catalysts: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.
Solvents: Polar solvents like water or ethanol are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is monitored using advanced analytical techniques to ensure the purity and concentration of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium compounds.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include secondary amines.
Aplicaciones Científicas De Investigación
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane permeability and as a disinfectant.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, fabric softeners, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
N-2-Chloroethyl-N,N-dimethylammonium chloride: Similar in structure but lacks the hydroxyl group.
N,N-Dimethyl-N-2-hydroxyethylammonium chloride: Similar but lacks the chloroethyl group.
Uniqueness
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride is unique due to the presence of both the chloroethyl and hydroxyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its applicability in various fields.
Propiedades
Número CAS |
23165-18-6 |
|---|---|
Fórmula molecular |
C6H15Cl2NO |
Peso molecular |
188.09 g/mol |
Nombre IUPAC |
2-chloroethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
QYVVECUEDSNKPF-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCO)CCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)


![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)




![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)


